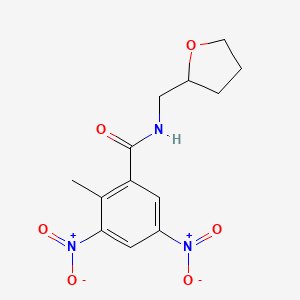

![molecular formula C26H22N2O3 B11015937 3-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one](/img/structure/B11015937.png)

3-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one: isocoumarin , belongs to the isocoumarin class of compounds. It features a fused benzene ring and a lactone moiety, making it structurally interesting. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for isocoumarin. One common method involves the cyclization of o-hydroxybenzaldehydes or o-hydroxyacetophenones in the presence of acid catalysts. Another approach utilizes the Pechmann condensation, where phenols react with β-ketoesters to form isocoumarins.

Reaction Conditions:: The cyclization reactions typically occur under acidic conditions, such as sulfuric acid or Lewis acids. Temperature, solvent, and reaction time play crucial roles in achieving high yields.

Industrial Production:: While isocoumarin is not produced industrially on a large scale, its derivatives find applications in various fields.

Chemical Reactions Analysis

Isocoumarin undergoes diverse reactions:

Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction leads to the corresponding dihydroisocoumarins.

Substitution: Nucleophilic substitution at the carbonyl group or aromatic ring is possible.

Common Reagents and Conditions: Reagents like strong acids, bases, and metal catalysts are employed in these reactions.

Scientific Research Applications

Chemistry::

- Isocoumarins serve as building blocks in organic synthesis due to their versatile reactivity.

- They participate in the construction of complex natural products and pharmaceuticals.

- Some isocoumarin derivatives exhibit antioxidant activity .

- Their antiplatelet properties make them potential candidates for cardiovascular drug development .

- Isocoumarins find applications in the synthesis of dyes, agrochemicals, and fragrances.

Mechanism of Action

The exact mechanism by which isocoumarin exerts its effects depends on its specific derivatives. its ability to modulate cholinergic neurotransmitters (acetylcholine and butyrylcholinesterase) suggests a role in cognitive function .

Comparison with Similar Compounds

Isocoumarin shares structural features with other coumarin derivatives, such as simple coumarins and chromones. Its unique combination of a fused benzene ring and a lactone sets it apart.

Properties

Molecular Formula |

C26H22N2O3 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

3-[2-(4-phenylpiperazine-1-carbonyl)phenyl]isochromen-1-one |

InChI |

InChI=1S/C26H22N2O3/c29-25(28-16-14-27(15-17-28)20-9-2-1-3-10-20)23-13-7-6-12-22(23)24-18-19-8-4-5-11-21(19)26(30)31-24/h1-13,18H,14-17H2 |

InChI Key |

PNPQWBKLELMKGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC5=CC=CC=C5C(=O)O4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

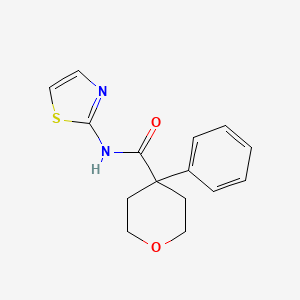

![N-(2-methyl-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11015858.png)

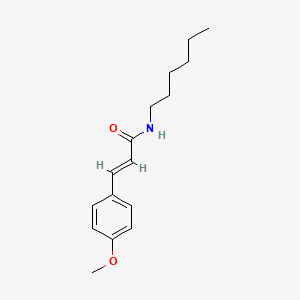

![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11015860.png)

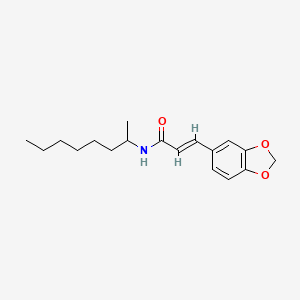

![(2S)-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11015861.png)

![2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11015870.png)

![7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11015892.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone](/img/structure/B11015895.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11015904.png)

![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11015913.png)

![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11015925.png)

![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015938.png)